Methyl 6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate
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Overview
Description
Methyl 6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate is a chemical compound with the molecular formula C13H18BNO4. It is a boronic ester derivative, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate typically involves the reaction of 6-methoxy-2-pyridinecarboxylic acid with pinacolborane in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems allows for precise control of reaction conditions, ensuring high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs for cancer therapy.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate
Uniqueness
Methyl 6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry applications.
Properties
IUPAC Name |
methyl 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)9-7-10(12(17)19-6)16-11(8-9)18-5/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHRKYSYIUDHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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